Calcipotriene-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5-(2,2,3,3-tetradeuteriocyclopropyl)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1/i8D2,9D2 |

InChI Key |

LWQQLNNNIPYSNX-DIBUCSFBSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O)[2H] |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Calcipotriene-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Key Vitamin D Analogue

Introduction

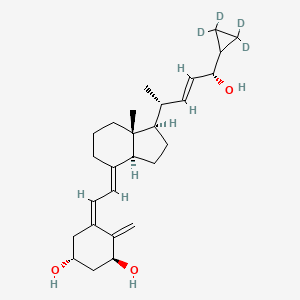

Calcipotriene-d4 is a deuterated analogue of Calcipotriene, a synthetic derivative of calcitriol, the active form of vitamin D3.[1][2] It is a crucial tool in pharmaceutical research and development, primarily utilized as an internal standard for the accurate quantification of Calcipotriene in biological matrices during pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with insights into its synthesis, analysis, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound is structurally identical to Calcipotriene, with the exception of four deuterium atoms replacing four hydrogen atoms on the cyclopropyl ring. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₆D₄O₃ | [4][5] |

| Molecular Weight | 416.63 g/mol | [4][6] |

| Alternate CAS Number (for unlabeled) | 112965-21-6 | [4][6] |

| Appearance | White to off-white powder/crystalline solid | [7][8] |

| Solubility | Soluble in DMSO (15 mg/mL), ethanol, and dimethyl formamide (~50 mg/mL). Sparingly soluble in aqueous buffers. | [7][8] |

| Predicted pKa | 14.29 ± 0.20 | [7] |

| Storage Temperature | -20°C | [8][9] |

| UV/Vis. λmax | 264 nm | [10] |

Synthesis and Purification

Synthesis

A potential synthetic workflow is outlined below:

Purification

Purification of this compound is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for achieving high purity.[13][14]

Table 2: Example RP-HPLC Purification Parameters for Calcipotriene

| Parameter | Condition |

| Column | Zorbax 300 SB-C18 (250 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Isocratic mixture of Methanol:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Run Time | 7.5 min |

Note: These are example parameters for the unlabeled compound and may require optimization for this compound.

Analytical Methodologies

This compound is primarily used as an internal standard in quantitative bioanalysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.[3][15]

Experimental Protocol: Quantification of Calcipotriene in Biological Samples using LC-MS/MS with this compound as an Internal Standard

-

Sample Preparation:

-

Biological samples (e.g., plasma, skin homogenate) are spiked with a known concentration of this compound.

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

-

The supernatant is subjected to liquid-liquid extraction or solid-phase extraction for further purification.

-

-

Chromatographic Separation:

-

An aliquot of the extracted sample is injected into an HPLC system.

-

Separation is achieved on a C18 column with a mobile phase gradient.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Detection is performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Calcipotriene and this compound. For example, for calcipotriol, a transition of m/z 411.1 → 393.5 has been reported.[15]

-

-

Quantification:

-

The peak area ratio of Calcipotriene to this compound is calculated.

-

The concentration of Calcipotriene in the original sample is determined by comparing this ratio to a standard curve.

-

Biological Activity and Mechanism of Action

The biological activity of this compound is considered identical to that of Calcipotriene. It acts as a synthetic analogue of vitamin D3 and exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.[1][16]

Upon binding to the VDR, Calcipotriene induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[16] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[16][17] This interaction modulates the transcription of genes involved in:

-

Inhibition of Keratinocyte Proliferation: Calcipotriene inhibits the rapid growth of skin cells, a hallmark of psoriasis.[1][16]

-

Promotion of Keratinocyte Differentiation: It promotes the normal maturation of keratinocytes, helping to restore a healthy skin barrier.[1][16]

-

Modulation of the Immune Response: Calcipotriene has anti-inflammatory effects, influencing the activity of T-cells and reducing the production of inflammatory cytokines.[1][18]

Safety Information

This compound should be handled by qualified personnel trained in laboratory procedures.[9] Safety data sheets (SDS) for the unlabeled compound indicate that it can be fatal if swallowed or in contact with skin and may cause an allergic skin reaction.[19][20] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Calcipotriene-based therapies. Its well-defined chemical structure, coupled with its identical biological activity to the parent compound, makes it the ideal internal standard for robust and reliable bioanalytical assays. A thorough understanding of its properties and the signaling pathways it influences is essential for researchers and drug development professionals working in the field of dermatology and beyond.

References

- 1. nextstepsinderm.com [nextstepsinderm.com]

- 2. Calcipotriol - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Calcipotriol-d4 (this compound) | Axios Research [axios-research.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Calcipotriene | 112965-21-6 [amp.chemicalbook.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. usbio.net [usbio.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 17. Review paper Vitamin D and its receptor – role and activity in the human body. Anomalies of metabolism and structure associated with psoriasis [termedia.pl]

- 18. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

- 20. biosynth.com [biosynth.com]

In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Calcipotriene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Calcipotriene-d4, a deuterated analog of the synthetic vitamin D derivative, Calcipotriene. This document outlines a plausible synthetic pathway, integrating established methods for the synthesis of Calcipotriene with known techniques for isotopic labeling. Detailed experimental protocols, where available in the public domain, are presented, alongside structured data and visualizations to facilitate understanding and application in a research and development setting.

Introduction to Calcipotriene and Isotopic Labeling

Calcipotriene (also known as calcipotriol) is a synthetic analog of calcitriol, the active form of vitamin D3. It is widely used in the topical treatment of psoriasis, a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes. Calcipotriene exerts its therapeutic effects by binding to the vitamin D receptor (VDR), which in turn modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.[1][2]

Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. The incorporation of deuterium (a stable isotope of hydrogen) can offer several advantages, including:

-

Use as Internal Standards: Deuterated compounds are commonly used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of drug concentration measurements in biological matrices.[3][4]

-

Metabolic Studies: Isotopic labeling allows for the tracing of metabolic pathways and the identification of metabolites.[5]

-

Improved Pharmacokinetic Properties: In some cases, deuteration at specific sites of metabolic attack can slow down drug metabolism, leading to an improved pharmacokinetic profile. This is known as the "deuterium effect."[5]

Commercial sources indicate that this compound is deuterated on the cyclopropyl group of the side chain.[6][7] This guide will focus on a synthetic strategy to achieve this specific labeling pattern.

Proposed Synthetic Strategy for this compound

A convergent synthetic approach is the most common and versatile method for preparing Calcipotriene and its analogs.[8][9][10] This strategy involves the independent synthesis of two key fragments, the A-ring and the CD-ring/side-chain, which are then coupled in the later stages of the synthesis. For this compound, this approach would be modified to incorporate a deuterated side-chain synthon.

The proposed overall synthetic workflow can be visualized as follows:

Figure 1: Proposed convergent synthetic workflow for this compound.

Experimental Protocols (Hypothesized and Adapted)

While a complete, published experimental protocol for the synthesis of this compound is not available, the following sections outline plausible procedures for the key steps, adapted from known syntheses of Calcipotriene and general methods for deuteration.

Synthesis of the Deuterated Cyclopropyl Side-Chain Synthon

The key challenge in the synthesis of this compound is the preparation of the deuterated cyclopropyl-containing side chain. A plausible route would involve the synthesis of a deuterated cyclopropyl Grignard reagent, followed by its reaction with a suitable epoxide to build the side-chain skeleton.

Step 1: Preparation of Cyclopropyl-d4 Bromide

A potential method for the synthesis of cyclopropyl-d4 bromide would be the reduction of 1,1-dibromocyclopropane with a deuterium source, followed by bromination.

Step 2: Formation of Cyclopropyl-d4 Magnesium Bromide

The deuterated Grignard reagent can be prepared by reacting cyclopropyl-d4 bromide with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether.

-

Reaction: C₃H₁D₄Br + Mg → C₃H₁D₄MgBr

-

Protocol: To a flame-dried flask under an inert atmosphere (e.g., argon), magnesium turnings are added. A small crystal of iodine can be added to activate the magnesium. A solution of cyclopropyl-d4 bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.

Step 3: Synthesis of the Deuterated Side-Chain Fragment

The deuterated Grignard reagent is then reacted with a suitable chiral epoxide to introduce the required stereochemistry and build the side-chain backbone.

-

Reaction: C₃H₁D₄MgBr + (S)-2-(prop-2-en-1-yl)oxirane → (S,E)-1-(cyclopropyl-d4)-5-methylhex-4-ene-1,3-diol (after workup and further steps)

-

Protocol: The solution of cyclopropyl-d4 magnesium bromide is cooled (e.g., to 0 °C or -78 °C) and a solution of the chiral epoxide in anhydrous THF is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by chromatography. Further functional group manipulations would be required to yield the final side-chain synthon ready for coupling.

Synthesis of the A-Ring and CD-Ring Synthons

The synthesis of the A-ring and CD-ring synthons for Calcipotriene is well-established in the literature. These are typically multi-step syntheses starting from readily available chiral precursors. For the purpose of this guide, we will consider these as starting materials for the final coupling steps.

Coupling of the Fragments and Final Synthesis

The final stages of the synthesis involve coupling the deuterated side-chain synthon with the CD-ring precursor, followed by coupling with the A-ring synthon and deprotection. The Julia-Kocienski olefination or the Wittig reaction are commonly employed for the formation of the C22-C23 double bond.

Julia-Kocienski Olefination Approach:

This method involves the reaction of a phenylsulfonyl derivative of the CD-ring with an aldehyde derived from the deuterated side-chain.

-

Protocol: The deuterated side-chain alcohol is oxidized to the corresponding aldehyde. In a separate flask, the CD-ring phenylsulfone is deprotonated with a strong base (e.g., n-butyllithium) at low temperature. The aldehyde is then added to the sulfone anion, and the resulting intermediate is reductively eliminated to form the coupled product.

Wittig Reaction Approach:

This approach involves the reaction of a phosphonium ylide derived from the deuterated side-chain with a C-22 aldehyde of the CD-ring.

-

Protocol: The deuterated side-chain is converted to a triphenylphosphonium salt. This salt is then treated with a strong base to form the corresponding ylide. The CD-ring C-22 aldehyde is then added to the ylide solution to form the coupled product.

Following the coupling of the side-chain, the resulting intermediate is then coupled with the A-ring synthon, typically via a palladium-catalyzed reaction or another cross-coupling method. The final step involves the removal of all protecting groups to yield this compound.

Quantitative Data

Due to the lack of a specific published synthesis of this compound, the following tables present a combination of known data for unlabeled Calcipotriene synthesis and placeholders for the expected data for the deuterated analog.

Table 1: Reaction Yields (Hypothesized for Deuterated Steps)

| Reaction Step | Starting Materials | Product | Reported Yield (Unlabeled) | Expected Yield (Deuterated) |

| Grignard Formation | Cyclopropyl bromide, Mg | Cyclopropyl magnesium bromide | ~25-30% | Data not available |

| Side-Chain Coupling | Grignard reagent, Epoxide | Coupled Side-Chain | Variable | Data not available |

| Julia-Kocienski Olefination | CD-Ring Sulfone, Side-Chain Aldehyde | Coupled CD-Ring/Side-Chain | Good to excellent | Data not available |

| A-Ring Coupling | Coupled CD-Ring/Side-Chain, A-Ring Synthon | Protected Calcipotriene | Good | Data not available |

| Deprotection | Protected this compound | This compound | High | Data not available |

Table 2: Characterization Data for this compound

| Analytical Technique | Expected Data |

| Mass Spectrometry (MS) | |

| Molecular Formula | C₂₇H₃₆D₄O₃ |

| Molecular Weight | ~416.64 g/mol |

| Expected m/z [M+H]⁺ | ~417.3 |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Absence of signals corresponding to the four cyclopropyl protons. Other signals consistent with the Calcipotriene structure. |

| ²H NMR | Presence of signals in the region corresponding to the cyclopropyl group. |

| ¹³C NMR | Signals consistent with the Calcipotriene structure. |

| Isotopic Purity | |

| % Deuterium Incorporation | Expected to be >98% |

Calcipotriene Signaling Pathway

Calcipotriene exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the therapeutic effects of Calcipotriene in psoriasis.[1][11]

Figure 2: Signaling pathway of Calcipotriene.

Conclusion

The synthesis of this compound is a challenging but feasible endeavor for experienced synthetic chemists. The convergent synthesis strategy provides a modular approach, with the key step being the preparation of a deuterated cyclopropyl-containing side-chain synthon. While a complete, detailed protocol is not publicly available, this guide provides a scientifically sound and logical pathway based on established chemical principles and analogous syntheses. The resulting this compound is a valuable tool for a range of research applications, from quantitative bioanalysis to metabolic studies, aiding in the broader understanding and development of vitamin D-based therapeutics. Further research is needed to establish optimized reaction conditions and to fully characterize the deuterated final product and its intermediates.

References

- 1. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 3. Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, H2O, predicted) (HMDB0012641) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. organicreactions.org [organicreactions.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Role of Calcipotriene-d4 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriene-d4 is a deuterated analog of calcipotriene, a synthetic form of vitamin D3. In the realm of scientific research, its primary and critical application is as an internal standard for the highly precise quantification of calcipotriene in various biological matrices. This technical guide provides an in-depth overview of the use of this compound in research, with a focus on analytical methodologies, and explores the broader context of calcipotriene's mechanism of action.

Calcipotriene itself is a well-established therapeutic agent, particularly in the treatment of psoriasis. Its mechanism of action is intrinsically linked to the vitamin D receptor (VDR), a nuclear hormone receptor that plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, and immune response. Understanding the pharmacokinetics and metabolism of calcipotriene is therefore crucial for optimizing its therapeutic efficacy and safety, a process greatly facilitated by the use of its stable isotope-labeled counterpart, this compound.

Core Application: An Internal Standard in Bioanalysis

The fundamental principle behind using this compound in quantitative analysis is isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample, any variations that occur during sample preparation, chromatographic separation, and mass spectrometric detection will affect both the analyte (calcipotriene) and the internal standard to the same extent. This allows for highly accurate and precise quantification of the analyte, as the ratio of the analyte to the internal standard is measured.[1]

Experimental Protocols: A Representative LC-MS/MS Method

While specific protocols may vary between laboratories, the following represents a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of calcipotriene in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 3 mL of methyl tert-butyl ether and vortex for 10-15 minutes.

-

Centrifuge the tubes at 3000 rpm for 5-10 minutes.

-

Transfer the supernatant to a clean polypropylene tube and evaporate to dryness under a stream of nitrogen at approximately 50°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

2. Chromatographic Separation

-

HPLC System: A validated high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 1 mM ammonium acetate buffer and methanol (e.g., 10:90 v/v).

-

Flow Rate: 1.0 mL/min (isocratic elution).

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Calcipotriene: Precursor ion (e.g., m/z 413.3) → Product ion (e.g., m/z 271.2)

-

This compound: Precursor ion (e.g., m/z 417.3) → Product ion (e.g., m/z 271.2)

-

Note: The specific MRM transitions would need to be optimized in the laboratory.

-

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for calcipotriene quantification.

| Parameter | Typical Value/Range |

| Linearity Range | 50 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Mechanistic Insights: The Vitamin D Receptor Signaling Pathway

While this compound's direct role is in analytical chemistry, its use supports research into the mechanism of action of calcipotriene, which is mediated through the Vitamin D Receptor (VDR).

Calcipotriene, as an analog of the active form of vitamin D3 (calcitriol), binds to the VDR. This binding event initiates a cascade of molecular events that ultimately modulate the expression of genes involved in cellular processes relevant to diseases like psoriasis. The VDR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, leading to either the recruitment of co-activators to enhance gene transcription or co-repressors to inhibit it.

The use of stable isotope-labeled vitamin D analogs, in a broader sense, can be valuable in receptor binding assays and in tracing metabolic pathways.[2][3] While no specific studies were identified that utilize this compound for direct investigation of VDR signaling, its role in enabling accurate pharmacokinetic studies is crucial for understanding the relationship between drug exposure and the downstream effects on this pathway.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. veeprho.com [veeprho.com]

- 2. Efficient stable isotope labeling and purification of vitamin D receptor from inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Calcipotriene-d4: Certificate of Analysis Specifications and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis specifications for Calcipotriene-d4, a deuterated analog of the synthetic vitamin D3 derivative, Calcipotriene. Utilized primarily as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its quality attributes is critical for ensuring data integrity and accuracy. This document outlines typical specifications, detailed analytical methodologies, and the underlying mechanism of action of the parent compound, Calcipotriene.

This compound: Core Specifications

This compound is the deuterium-labeled form of Calcipotriene, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Calcipotriene in biological matrices.[1] The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.

| Parameter | Specification | Typical Value |

| Chemical Name | (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-5-(cyclopropyl-2,2,3,3-d4)-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol | Conforms to Structure |

| Molecular Formula | C₂₇H₃₆D₄O₃ | C₂₇H₃₆D₄O₃ |

| Molecular Weight | 416.64 g/mol | 416.64 |

| CAS Number | Not Available (Unlabeled: 112965-21-6) | N/A |

| Appearance | White to Off-White Solid | Conforms |

| Purity (by HPLC) | ≥ 98% | 99.5% |

| Isotopic Purity | ≥ 99% Deuterium Incorporation | Conforms |

| Solubility | Soluble in Methanol | Conforms |

| Storage Conditions | 2-8°C | Conforms |

Analytical Methodologies for Quality Control

The quality of this compound is ensured through a series of analytical tests. High-Performance Liquid Chromatography (HPLC) is a principal technique for determining purity and assay.

Purity and Assay Determination by RP-HPLC

A common method for the analysis of Calcipotriene is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol is a representative example for the determination of Calcipotriene in a cream formulation, which can be adapted for the analysis of the deuterated standard.[2][3]

Experimental Protocol: RP-HPLC for Calcipotriene

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Standard Preparation: A stock solution of this compound is prepared in the mobile phase to a known concentration (e.g., 1 µg/mL).

-

Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. Purity is calculated by the area normalization method, and the assay is determined by comparison to the standard.

Method Validation Parameters:

The analytical method should be validated according to ICH guidelines, assessing parameters such as:[2][3]

| Parameter | Acceptance Criteria |

| Linearity | R² > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | ≤ 2% |

| Specificity | No interference from degradation products or impurities |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Workflow for Method Development

Mechanism of Action of Calcipotriene

Calcipotriene exerts its therapeutic effects in the treatment of psoriasis by acting as a synthetic analog of vitamin D.[4][5] Its mechanism of action involves binding to the Vitamin D Receptor (VDR), which leads to the regulation of genes involved in cell proliferation, differentiation, and immune responses.[4][6]

Upon topical application, Calcipotriene penetrates the skin and binds to the VDR within keratinocytes.[4] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR).[4] The resulting VDR-RXR complex translocates to the cell nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes that control cellular processes, ultimately leading to the inhibition of keratinocyte proliferation and the promotion of their differentiation, thereby normalizing the psoriatic skin phenotype.[4][6]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcipotriene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriene-d4 is the deuterated form of Calcipotriene (also known as Calcipotriol), a synthetic analog of vitamin D3. It is primarily used as a reference standard in analytical and pharmacokinetic studies. The introduction of deuterium atoms provides a distinct mass spectrometric signature, making it an ideal internal standard for quantifying the non-deuterated drug in biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and an illustration of its signaling pathway.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for this compound and its non-deuterated analog, Calcipotriene. It is important to note that while the core chemical structure is the same, the difference in isotopic composition will result in a slightly higher molecular weight for the deuterated compound. Other physical properties are expected to be very similar.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-(Cyclopropyl-d4)-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol | [1],[2],[3],[4] |

| Synonyms | Calcipotriol-d4, MC-903-d4, Daivonex-d4, Dovonex-d4, Psorcutan-d4 | [1],[2],[3],[4] |

| Molecular Formula | C₂₇H₃₆D₄O₃ | ,,[3] |

| Molecular Weight | 416.63 g/mol | [1],[3],[4] |

| CAS Number (Unlabeled) | 112965-21-6 | ,,[3] |

Table 2: Physicochemical Properties of Calcipotriene (Non-deuterated)

| Property | Value | Source(s) |

| Melting Point | 166-168 °C | [5] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (~50 mg/mL). Sparingly soluble in aqueous buffers. | [6] |

| UV/Vis Maximum (λmax) | 264 nm | [6] |

| Appearance | White to off-white crystalline solid | [6] |

| Storage Temperature | -20°C | [7],[6] |

| Stability | Light and temperature sensitive. Stable for at least two years when stored at -20°C. | [6] |

Signaling Pathway

Calcipotriene, and by extension this compound, exerts its biological effects by binding to the Vitamin D Receptor (VDR), which is a member of the nuclear receptor superfamily. This interaction modulates the transcription of various genes involved in cell proliferation, differentiation, and inflammation.[8]

Caption: this compound signaling pathway in keratinocytes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, based on established methods for Calcipotriene and other vitamin D analogs, the following outlines key experimental procedures.

Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of a this compound sample and assessing its stability under various conditions.

Objective: To quantify this compound and its degradation products using a stability-indicating RP-HPLC method.

Materials:

-

This compound reference standard

-

HPLC grade methanol

-

HPLC grade water

-

Acetonitrile (HPLC grade)

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with UV detector

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a specified ratio (e.g., 80:20 v/v).[9] Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the this compound sample in methanol and dilute with the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

-

Stability Testing: To assess stability, subject the sample solution to stress conditions such as heat, acid, base, oxidation, and light. Analyze the stressed samples using the same HPLC method to identify and quantify any degradation products.

Caption: General workflow for HPLC analysis of this compound.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in different solvents.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, methanol, DMSO)

-

Water

-

Scintillation vials or small glass tubes

-

Shaker or rotator

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as the HPLC method described above.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the available physical and chemical properties of this compound. While specific experimental data for the deuterated analog is scarce, the information provided for the non-deuterated form offers a valuable reference point for researchers. The outlined experimental protocols and the signaling pathway diagram provide a practical framework for scientists and drug development professionals working with this compound. As this compound is primarily a research tool, this guide serves as a foundational resource for its application in analytical and metabolic studies.

References

- 1. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Calcipotriene | 112965-21-6 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. usbio.net [usbio.net]

- 8. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

A Technical Guide to the Use of Calcipotriene-d4 as an Internal Standard in Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Calcipotriene-d4's mechanism and application as an internal standard (IS) in quantitative bioanalysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Mechanism of this compound as an Internal Standard

This compound is a deuterium-labeled synthetic analog of Calcipotriene.[1] Its utility as an internal standard is rooted in the principles of isotope dilution mass spectrometry. The best internal standard for bioanalysis is an isotopically labeled version of the molecule being quantified.[2] Stable isotopically labeled (SIL) internal standards are widely considered the gold standard for quantitative LC-MS assays.[3]

The core mechanism relies on three key properties:

-

Near-Identical Physicochemical Properties: this compound (Molecular Formula: C₂₇H₃₆O₃D₄) is structurally identical to Calcipotriene, with the exception of four deuterium atoms replacing hydrogen atoms.[4] This ensures that it behaves almost identically to the unlabeled analyte during sample extraction, handling, and chromatographic separation.[5] It will have the same extraction recovery and ionization response.[2]

-

Chromatographic Co-elution: A critical characteristic is that the deuterated standard should co-elute with the compound being quantified.[2] This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects (ion suppression or enhancement) at the same time, which is a significant source of imprecision in LC-MS/MS analyses.[6] The use of a deuterated standard that co-elutes with the analyte can compensate for most measurement errors arising from these effects.[6]

-

Mass-to-Charge (m/z) Differentiation: Despite their chemical similarity, the four deuterium atoms give this compound a molecular weight of approximately 416.64 g/mol , which is four units higher than that of Calcipotriene.[4] This mass difference allows the mass spectrometer to detect and differentiate the analyte from the internal standard, enabling the calculation of a precise signal ratio for quantification.

This relationship ensures that the ratio of the analyte's response to the internal standard's response remains constant, even if sample loss or signal fluctuation occurs during the analytical process.

Caption: Logical relationship between Calcipotriene and its deuterated internal standard.

Experimental Protocols for Quantification

A robust bioanalytical method using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The following is a representative protocol synthesized from established methods for Calcipotriene analysis.[6][7][8]

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To 200 µL of the biological sample (e.g., plasma, skin homogenate), add a small volume (e.g., 10 µL) of this compound internal standard solution at a known concentration.

-

Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of zinc sulphate and organic solvents for protein precipitation).[6]

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Method

-

Column: A reverse-phase C18 column is typically used (e.g., Agilent C18, 250 mm × 4.6 mm, 5 µm).[9]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 70:30 v/v) is common.[8] The addition of 0.05% orthophosphoric acid may be used to improve peak shape.[9]

-

Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[8][9]

-

Column Temperature: Maintained at ambient or a controlled temperature (e.g., 30°C).

-

Injection Volume: 10-20 µL.

Mass Spectrometry (MS/MS) Method

-

Ionization Source: Electrospray Ionization (ESI), often operated in negative ion mode.[7]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Calcipotriene: The precursor-to-product ion transition is typically monitored at m/z 411.1 → 393.5, corresponding to the [M-H]⁻ ion and a subsequent loss of water.[7]

-

This compound (IS): The corresponding transition would be monitored at m/z 415.6 → 397.6, accounting for the four deuterium atoms.

-

Caption: General experimental workflow for bioanalysis using this compound.

Data Presentation and Performance Characteristics

The use of this compound as an internal standard allows for the development of highly accurate and precise analytical methods. Method validation is performed according to ICH guidelines.[9][10] The table below summarizes typical performance characteristics for a validated LC-MS/MS method for Calcipotriene quantification.

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity Range | 0.5 - 200 ng/mL | Based on[7] |

| Correlation Coefficient (r²) | > 0.999 | [9] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in plasma/receptor medium) | [7] |

| Intra-assay Precision (%RSD) | < 5% | Based on[6] |

| Inter-assay Precision (%RSD) | < 10% | Based on[10] |

| Accuracy (% Recovery) | 95 - 105% | Based on[10] |

| Extraction Recovery | > 85% | General expectation |

Context: Calcipotriene Mechanism of Action

While this guide focuses on the analytical use of this compound, understanding the therapeutic mechanism of Calcipotriene is crucial for drug development professionals. Calcipotriene is a synthetic vitamin D3 analog.[11][12] Its primary mechanism of action involves binding to the Vitamin D Receptor (VDR), which is found on various cells, including T cells and epidermal keratinocytes.[11][12] This binding modulates the expression of genes related to cell proliferation and differentiation, which is beneficial in hyperproliferative skin conditions like psoriasis.[11]

References

- 1. veeprho.com [veeprho.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. scispace.com [scispace.com]

- 4. Calcipotriol-d4 (this compound) | Axios Research [axios-research.com]

- 5. researchgate.net [researchgate.net]

- 6. texilajournal.com [texilajournal.com]

- 7. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. veterinaria.org [veterinaria.org]

- 10. rjptonline.org [rjptonline.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. nextstepsinderm.com [nextstepsinderm.com]

An In-depth Technical Guide to Deuterium Labeling in Calcipotriene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. To enhance its utility in research and clinical development, a deuterated version, Calcipotriene-d4, has been synthesized. This stable isotope-labeled analog serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of the deuterium labeling in this compound, including its synthesis, analytical characterization, and applications.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-labeled counterpart, Calcipotriene.

| Property | This compound | Calcipotriene |

| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-(Cyclopropyl-d4)-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol[1][2] | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-24-cyclopropyl-24-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol |

| Molecular Formula | C₂₇H₃₆D₄O₃[1][3] | C₂₇H₄₀O₃ |

| Molecular Weight | 416.64 g/mol [1][3] | 412.60 g/mol |

| Synonyms | Calcipotriol-d4, MC-903-d4, Daivonex-d4, Dovonex-d4, Psorcutan-d4[1] | Calcipotriol, MC 903, Daivonex, Dovonex, Psorcutan |

Deuterium Labeling

The deuterium labeling in this compound is strategically located on the cyclopropyl group of the side chain. Specifically, all four hydrogen atoms on the cyclopropyl ring are replaced with deuterium atoms. This specific placement is confirmed by the IUPAC name: (1R, 3S, Z)-5-(2-((1R, 3aS, 7aR, E)-1-((2R, 5S, E)-5-(cyclopropyl-2, 2, 3, 3-d4 )-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1, 3-diol.[1]

This labeling strategy offers several advantages:

-

Metabolic Stability: The C-H bonds on the cyclopropyl group are not the primary sites of metabolism for Calcipotriene. Therefore, deuterium substitution at this position is unlikely to alter the metabolic profile of the drug, a crucial characteristic for an internal standard.

-

Minimal Isotope Effect: The kinetic isotope effect is expected to be negligible for the metabolic pathways of Calcipotriene, ensuring that the deuterated and non-deuterated forms behave similarly in biological systems.

-

Clear Mass Shift: The incorporation of four deuterium atoms results in a distinct mass shift of +4 Da compared to the unlabeled compound. This significant difference allows for easy differentiation and accurate quantification in mass spectrometry analysis, minimizing signal overlap.

Synthesis of this compound

While detailed, step-by-step proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general synthetic strategy involves the introduction of a deuterated cyclopropyl moiety into a suitable precursor of the vitamin D analog side chain. A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

The synthesis would likely commence with the preparation of a deuterated cyclopropyl building block. This could be achieved through various established methods for cyclopropane synthesis using deuterated starting materials. This deuterated synthon is then coupled with a suitable precursor of the Calcipotriene side chain. The resulting deuterated side chain is subsequently attached to the core Vitamin D ring system (CD-ring fragment). The final steps typically involve the removal of any protecting groups and purification of the final product, this compound, often utilizing techniques like High-Performance Liquid Chromatography (HPLC) to ensure high purity.

Analytical Characterization

The confirmation of deuterium incorporation and the overall structural integrity of this compound is achieved through a combination of analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for verifying the isotopic labeling and determining the isotopic purity of this compound.

Experimental Protocol for Isotopic Purity Determination:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. This is further diluted to an appropriate concentration for LC-MS analysis.

-

Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system coupled to a mass spectrometer. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve ionization.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in a high-resolution mode (e.g., Time-of-Flight or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the molecular ions.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species are measured. The isotopic purity is calculated by determining the percentage of the M+4 ion relative to the sum of all isotopic peaks, after correcting for the natural isotopic abundance of carbon-13.

| Parameter | Typical Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Scan Mode | Full scan for isotopic distribution analysis |

| Expected [M+H]⁺ | ~417.3 g/mol |

| Expected [M-H]⁻ | ~415.3 g/mol |

| Isotopic Purity | Typically >98% |

| Deuteration | ≥99% for each labeled position |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the position of the deuterium labels and the overall structure of the molecule.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A sufficient amount of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the cyclopropyl protons confirms the successful incorporation of deuterium at these positions.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded. The signals for the deuterated carbons on the cyclopropyl ring will appear as multiplets due to C-D coupling and will have a characteristic upfield shift compared to the corresponding signals in unlabeled Calcipotriene.

-

²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, providing definitive proof of the labeling positions.

| Parameter | Typical Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | CDCl₃, CD₃OD |

| ¹H NMR | Absence of signals for cyclopropyl protons |

| ¹³C NMR | Upfield shifted multiplets for deuterated carbons |

| ²H NMR | Signals corresponding to the chemical shifts of the cyclopropyl deuterons |

Logical Relationship of Analytical Techniques

The analytical characterization of this compound follows a logical progression to ensure its quality and suitability as an internal standard.

Caption: The logical workflow for the analytical characterization of this compound.

Conclusion

This compound is a critical tool for researchers and drug developers working with Calcipotriene. Its well-defined deuterium labeling on the cyclopropyl group provides a stable and reliable internal standard for quantitative bioanalysis. The synthesis and rigorous analytical characterization, employing high-resolution mass spectrometry and NMR spectroscopy, ensure the high isotopic purity and structural integrity required for its application in demanding analytical methods. This in-depth understanding of the deuterium labeling in this compound is essential for its proper use and the generation of accurate and reproducible data in pharmacokinetic and metabolic studies.

References

Calcipotriene-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Supplier Information, Availability, and Core Technical Data

This technical guide provides a comprehensive overview of Calcipotriene-d4, a deuterated analog of the synthetic vitamin D3 derivative, Calcipotriene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, analytical methodologies, and the underlying mechanism of action.

Supplier Information

This compound, also referred to as Calcipotriol-d4, is available from several specialized chemical suppliers. While pricing and specific stock levels often require direct inquiry, the following table summarizes key information for prominent suppliers to aid in procurement.

| Supplier | Product Name(s) | Catalogue Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Axios Research | Calcipotriol-d4 (this compound) | AR-C01097 | C₂₇H₃₆D₄O₃ | 416.64 | Intended for analytical purposes as a reference standard.[1][2] |

| Pharmaffiliates | This compound, (5E)-Calcipotriene-d4 | PA STI 016980, PA STI 016990 | C₂₇H₃₅D₄O₃ | 416.63 | A labeled antipsoriatic and vitamin D3 analogue.[3][4][5] |

| Clearsynth | This compound, Calcipotriol-d4 | CS-O-39752, CS-O-11360 | C₂₇H₃₆D₄O₃ | 416.63 | Purity by HPLC is stated as not less than 90%. Intended for use as an internal standard.[6][7][8] |

| Veeprho | Calcipotriol-D4 | Not specified | Not specified | Not specified | Deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[9][10] |

| BOC Sciences | (5E)-Calcipotriene-[d4] | Not specified | C₂₇H₃₆O₃D₄ | 416.64 | Isotopic labeled analog of Vitamin D3.[11] |

| Simson Pharma | Calcipotriol-D4 | Not specified | Not specified | Not specified | Accompanied by a Certificate of Analysis.[12][13] |

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Calcipotriene exerts its therapeutic effects by acting as a synthetic analog of vitamin D.[9][14] Its primary mechanism involves binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[3][9] This interaction initiates a cascade of molecular events that ultimately modulate cellular proliferation, differentiation, and inflammatory responses.[3][15]

The binding of Calcipotriene to the VDR leads to the formation of a heterodimeric complex with the Retinoid X Receptor (RXR).[3] This VDR-RXR complex then translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3] This binding event recruits co-activator or co-repressor proteins, thereby modulating the transcription of genes involved in keratinocyte proliferation and differentiation, as well as immune system function.[3][9][15] Specifically, it inhibits the proliferation of keratinocytes and promotes their normal differentiation, helping to resolve the hyperproliferative and aberrant differentiation characteristic of psoriatic lesions.[3][14]

Caption: this compound signaling pathway via the Vitamin D Receptor.

Experimental Protocols

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common method for the quantitative analysis of Calcipotriene in pharmaceutical formulations is RP-HPLC. The following protocol is a generalized procedure based on published methods.[1][6]

1. Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (OPA) or other suitable buffer components

-

Sample containing Calcipotriene

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v or 65:35 v/v with 0.05% OPA).[1][6] The exact ratio may require optimization.

-

Column Temperature: Ambient or controlled (e.g., 50°C)[12]

-

Injection Volume: 10-20 µL

4. Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 10-50 µg/mL).[6]

5. Sample Preparation (for cream/ointment):

-

Accurately weigh a quantity of the formulation equivalent to a known amount of Calcipotriene.

-

Disperse the sample in a suitable solvent (e.g., n-Hexane) and sonicate.[12]

-

Extract the active ingredient with the mobile phase.

-

Centrifuge the mixture to separate the excipients.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

6. Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area for Calcipotriene.

-

Calculate the concentration of Calcipotriene in the sample using the calibration curve.

Caption: A generalized workflow for the RP-HPLC analysis of Calcipotriene.

General Synthesis Approach

The synthesis of Calcipotriene is a multi-step process. A common strategy involves the coupling of two key synthons: a precursor for the A-ring and a fragment representing the CD-rings of the vitamin D structure. A patent describes a process for preparing Calcipotriol that involves the reaction of a C-22 phenylsulfonyl derivative of cholecalciferol with a silyl derivative of an alfa-hydroxy aldehyde, followed by reductive desulfonation.[16] A convergent total synthesis approach has also been described, which allows for the scalable production of the A-ring and CD-ring intermediates.[17]

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is recommended to consult the detailed product specifications from the chosen supplier and relevant scientific literature.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Calcipotriol-d4 (this compound) | Axios Research [axios-research.com]

- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 4. Calcipotriol - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veterinaria.org [veterinaria.org]

- 7. clearsynth.com [clearsynth.com]

- 8. clearsynth.com [clearsynth.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. veeprho.com [veeprho.com]

- 11. ijpbs.com [ijpbs.com]

- 12. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 13. Calcipotriol-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 14. droracle.ai [droracle.ai]

- 15. nextstepsinderm.com [nextstepsinderm.com]

- 16. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 17. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcipotriene-d4: An In-depth Technical Safety Guide

This guide provides a comprehensive overview of the safety data for Calcipotriene-d4, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets (SDS) and chemical suppliers. Calcipotriene (also known as Calcipotriol) is a synthetic derivative of calcitriol, a form of Vitamin D.[1] The "-d4" designation indicates that the molecule has been isotopically labeled with four deuterium atoms, making it useful as an internal standard in analytical and pharmacokinetic research.[2] For the purposes of this safety data sheet, the toxicological and safety information for Calcipotriene is considered directly applicable to this compound.

Physicochemical and Identification Data

This compound is a stable, isotopically labeled analog of Calcipotriene.[2][3] Its fundamental physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (1R, 3S, Z)-5-(2-((1R, 3aS, 7aR, E)-1-((2R, 5S, E)-5-(cyclopropyl-2, 2, 3, 3-d4)-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1, 3-diol | [2] |

| Synonyms | Calcipotriol-d4, MC-903-d4, Daivonex-d4, Dovonex-d4, Psorcutan-d4 | [2][4] |

| CAS Number | Not available (for d4 version); 112965-21-6 (for non-labeled version) | [3][4] |

| Molecular Formula | C₂₇H₃₆D₄O₃ | [3][4] |

| Molecular Weight | 416.63 g/mol | [3][4][5] |

| Appearance | Solid | [6] |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [7] |

Toxicological Information

Calcipotriene is classified as highly toxic, particularly through oral and dermal routes of exposure.[6][7][8][9][10] The primary hazards are acute toxicity and potential reproductive toxicity.[7]

| Parameter | Data | Source(s) |

| Acute Toxicity (Oral) | LD50 Oral - Rat - 20 mg/kg.[6] Classified as Category 1 or 2 ("Fatal if swallowed").[6][7] | [6] |

| Acute Toxicity (Dermal) | Classified as Category 1 ("Fatal in contact with skin").[7][9][10] | [7][9][10] |

| Acute Toxicity (Inhalation) | Classified as Category 2 ("Fatal if inhaled").[8][10] | [8][10] |

| Skin Corrosion/Irritation | May cause skin irritation (Category 2).[9] Some sources indicate no skin irritation in rabbit studies.[6] | [6][9] |

| Eye Damage/Irritation | Causes eye irritation (Category 2A or 2B).[7][9] Some sources indicate no eye irritation in rabbit studies.[6] | [6][7][9] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction (Sub-category 1B).[7] | [7] |

| Germ Cell Mutagenicity | Not classified as mutagenic. An Ames test with Salmonella typhimurium was negative.[6] | [6] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA.[7][8] | [7][8] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2).[7] | [7] |

| Specific Target Organ Toxicity (STOT) | Causes damage to organs through prolonged or repeated exposure (Category 1).[7][8][10] May cause respiratory irritation from a single exposure (Category 3).[9] | [7][8][9][10] |

Hazard Identification and Handling

This compound is a hazardous substance requiring stringent safety precautions during handling and storage.

The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards.

| GHS Classification | Hazard Statement | Signal Word | Pictogram(s) | Source(s) |

| Acute Toxicity, Oral (Category 1/2) | H300: Fatal if swallowed | Danger | 💀 (Skull and Crossbones) | [6][7][8][9] |

| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin | Danger | 💀 (Skull and Crossbones) | [7][9][10] |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Danger | 💀 (Skull and Crossbones) | [8][10] |

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | Warning | ❤️ (Health Hazard) | [7] |

| STOT, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure | Danger | ❤️ (Health Hazard) | [7][8][10] |

| Skin Sensitization (Sub-category 1B) | H317: May cause an allergic skin reaction | Warning | ❗ (Exclamation Mark) | [7] |

| Eye Irritation (Category 2B) | H320: Causes eye irritation | Warning | ❗ (Exclamation Mark) | [7] |

| Aspect | Recommendation | Source(s) |

| Handling | Obtain special instructions before use.[7] Do not handle until all safety precautions have been read and understood.[7] Work under a hood and avoid breathing dust.[7] Do not get in eyes, on skin, or on clothing.[7] Wash skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[6][7] | [6][7] |

| Storage | Store locked up.[6][7] Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7][8] | [6][7][8] |

| Incompatibilities | No specific data available, but keep away from incompatible substances. | [9] |

| Storage Class | 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials) or 6.1B (Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials). | [6][7] |

| Regulation | UN Number | Proper Shipping Name | Class | Packing Group | Source(s) |

| DOT (US) | 2811 | Toxic solids, organic, n.o.s. (Calcipotriene) | 6.1 | I | [6][10] |

| IMDG | 2811 | TOXIC SOLID, ORGANIC, N.O.S. (Calcipotriene) | 6.1 | I | [6][10] |

| IATA | 2811 | Toxic solid, organic, n.o.s. (Calcipotriene) | 6.1 | I | [6][10] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not provided. The SDS reports typically reference literature values ("Lit.") or summary classifications without detailing the specific test conditions.[6] However, the cited endpoints correspond to standardized OECD (Organisation for Economic Co-operation and Development) or similar regulatory guidelines for chemical safety testing.

-

Acute Oral Toxicity (LD50): This value is typically determined using a method like OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In such a study, a standardized strain of rats is administered the substance via oral gavage at various dose levels. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, or the dose estimated to be lethal to 50% of the test population, is then calculated.

-

Ames Test (Bacterial Reverse Mutation Test): This is a standard in vitro assay for mutagenicity, following a method like OECD Guideline 471. Strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are exposed to the test substance. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium. The negative result reported for Calcipotriene indicates it did not induce such reverse mutations.[6]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and procedural workflows derived from the safety data for this compound.

References

- 1. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Calcipotriol-d4 (this compound) | Axios Research [axios-research.com]

- 4. clearsynth.com [clearsynth.com]

- 5. (5E)-Calcipotriene-d4 | TRC-C144212-25MG | LGC Standards [lgcstandards.com]

- 6. heronpharma-sh.com [heronpharma-sh.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Quantification of Calcipotriene Using Calcipotriene-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of calcipotriene in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Calcipotriene-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision, adhering to regulatory guidelines for bioanalytical method validation.

Introduction

Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate cell proliferation and differentiation. To support pharmacokinetic studies and clinical trials, a robust and sensitive bioanalytical method is essential for the accurate quantification of calcipotriene in biological matrices. This application note describes a validated LC-MS/MS method for the determination of calcipotriene in human plasma, utilizing its deuterated analog, this compound, as an internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents

-

Calcipotriene analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and isopropanol

-

Formic acid and ammonium acetate

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Chromatographic Conditions

A summary of the liquid chromatography conditions is provided in the table below.

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 60% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 60% B and equilibrate for 1.5 min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Total Run Time | 5.0 min |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550 °C |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions

The following MRM transitions were used for the quantification of calcipotriene and its internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Calcipotriene | 413.3 | 395.3 | 80 | 25 |

| This compound | 417.3 | 399.3 | 80 | 25 |

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of calcipotriene and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the calcipotriene stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation

This protocol outlines the extraction of calcipotriene from plasma samples.

Caption: Protein precipitation workflow for plasma samples.

Method Validation Summary

The method was validated according to the FDA guidelines on bioanalytical method validation.[1][2][3] The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) |

| 0.1 | 0.012 |

| 0.5 | 0.058 |

| 1 | 0.115 |

| 5 | 0.575 |

| 10 | 1.150 |

| 50 | 5.750 |

| 100 | 11.500 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.[4]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | 8.5 | 105.0 | 9.2 | 103.5 |

| Low | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Medium | 30 | 4.5 | 102.1 | 5.8 | 99.8 |

| High | 80 | 3.8 | 97.5 | 4.9 | 98.9 |

Selectivity and Matrix Effect

No significant interfering peaks were observed at the retention times of calcipotriene and this compound in blank plasma samples from six different sources. The matrix effect was assessed and found to be minimal and compensated for by the use of the stable isotope-labeled internal standard.

Stability

Calcipotriene was found to be stable in human plasma under various storage conditions, including short-term benchtop (4 hours), long-term at -80°C (90 days), and through three freeze-thaw cycles.

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is a critical component of robust quantitative LC-MS/MS assays. The underlying principle is illustrated below.

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of calcipotriene in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. The detailed protocols and validation data presented herein can be readily adopted by researchers and drug development professionals.

References

- 1. fda.gov [fda.gov]

- 2. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]

- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]

- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Calcipotriene using Calcipotriene-d4 as an Internal Standard

Introduction

Calcipotriene (also known as calcipotriol) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][2] It functions by binding to the vitamin D receptor (VDR), which in turn regulates gene expression to inhibit keratinocyte proliferation and promote their differentiation.[3][4] Accurate quantification of Calcipotriene in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Calcipotriene-d4, is the gold standard for quantitative analysis by mass spectrometry. It corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.

This document provides a detailed protocol for the quantitative analysis of Calcipotriene using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Mechanism of Action: Calcipotriene Signaling Pathway